Einecs 307-415-9
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Overview
Description
Einecs 307-415-9 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various industries.
Chemical Reactions Analysis
Einecs 307-415-9 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions depend on the desired outcome. Common reagents may include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions vary based on the reaction conditions and the nature of the compound.
Scientific Research Applications
Einecs 307-415-9 has several scientific research applications across different fields:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound may be used in biological studies to understand its effects on living organisms.
Medicine: It could be explored for potential therapeutic applications, although specific details are not available.
Mechanism of Action
The mechanism of action of Einecs 307-415-9 involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are not well-documented, but the compound likely exerts its effects through chemical interactions at the molecular level. These interactions can influence various biological and chemical processes.
Comparison with Similar Compounds
Einecs 307-415-9 can be compared with other similar compounds listed in the EINECS inventory. Similar compounds may include those with comparable chemical structures or functional groups. The uniqueness of this compound lies in its specific chemical properties and applications, which differentiate it from other compounds in the inventory .
Properties
CAS No. |
97635-54-6 |
---|---|
Molecular Formula |
C11H22N2O3 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
N,N-diethylethanamine;5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H15N.C5H7NO3/c1-4-7(5-2)6-3;7-4-2-1-3(6-4)5(8)9/h4-6H2,1-3H3;3H,1-2H2,(H,6,7)(H,8,9) |
InChI Key |
WODZFXHFPCFWTG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.C1CC(=O)NC1C(=O)O |
Origin of Product |
United States |
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